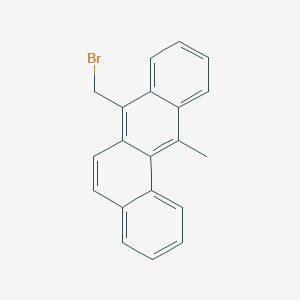
7-Bromomethyl-12-methylbenz(A)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromomethyl-12-methylbenz(a)anthracene appears as fine yellow crystals. (NTP, 1992)
7-bromomethyl-12-methyltetraphene is a member of the class of tetraphenes that is tetraphene in which the hydrogens at positions 7 and 12 are replaced by bromomethyl and methyl groups, respectively. It has a role as a mutagen. It is a member of tetraphenes and an organobromine compound. It derives from a hydride of a tetraphene.
Applications De Recherche Scientifique
Carcinogenicity Studies
BMBA is primarily recognized for its potent carcinogenic properties. Experimental studies have demonstrated that it induces tumors in laboratory animals, particularly in mice. The compound's mechanism of action involves metabolic activation that leads to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA, resulting in mutations and tumor development.
Case Study: Tumor Induction in Mice
A study conducted by Roe et al. (1972) assessed the carcinogenic activity of BMBA alongside other benz(a)anthracene derivatives. Newborn male and female Swiss mice were administered equimolar doses of BMBA and other compounds. The results indicated that BMBA significantly increased the risk of tumor development, particularly in the lungs and liver, while evoking fewer subcutaneous sarcomas compared to its analogs like 7-methylbenz(a)anthracene .
| Compound | Tumor Type | Incidence |
|---|---|---|
| 7-Methylbenz(a)anthracene | Subcutaneous sarcomas | High |
| 7-Bromomethyl-12-methylbenz(a)anthracene | Lung & liver tumors | Significant incidence |
| 4-Chloro-7-bromomethylbenz(a)anthracene | Liver tumors | Marginal increase |
Chemical Reactivity Studies
BMBA is also utilized in chemical reactivity studies to understand its interaction with nucleic acids and other biological molecules. Its unique structure allows researchers to investigate how bromination and methylation affect chemical behavior and biological activity.
Structure-Activity Relationship Studies
Research on BMBA contributes to the broader understanding of structure-activity relationships (SAR) within PAHs. By comparing BMBA with structurally similar compounds, scientists can elucidate how specific substitutions influence carcinogenic potency.
| Compound Name | Structure Characteristics | Carcinogenicity Level |
|---|---|---|
| 7-Methylbenz(a)anthracene | Methyl group at position 7 | High |
| 7-Bromomethylbenz(a)anthracene | Bromomethyl group at position 7 | Moderate |
| 12-Methylbenz(a)anthracene | Methyl group at position 12 | Moderate |
| 4-Chloro-7-bromomethylbenz(a)anthracene | Chlorine substituent at position 4 | Low |
Toxicological Assessments
Toxicological studies involving BMBA focus on its potential health impacts due to exposure. The compound is known to emit toxic fumes upon decomposition and is sensitive to light, necessitating careful handling during experiments.
Health Hazards
- Acute Exposure: Can cause skin irritation; immediate washing is recommended.
- Chronic Exposure: Long-term exposure may lead to increased cancer risk due to its mutagenic properties.
Future Research Directions
Future studies on BMBA may explore:
- The development of more effective cancer therapies based on its structure.
- Detailed mechanisms of action at the molecular level.
- Long-term environmental impacts and persistence in ecosystems.
Propriétés
Numéro CAS |
16238-56-5 |
|---|---|
Formule moléculaire |
C20H15Br |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
7-(bromomethyl)-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15Br/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3 |
Clé InChI |
IBWBDNBSIFGSLW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42 |
SMILES canonique |
CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42 |
melting_point |
305.2 to 307.9 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
16238-56-5 |
Description physique |
7-bromomethyl-12-methylbenz(a)anthracene appears as fine yellow crystals. (NTP, 1992) |
Solubilité |
less than 1 mg/mL at 68° F (NTP, 1992) |
Synonymes |
7-bromomethyl-12-methylbenz(a)anthracene 7-bromomethyl-12-methylbenzanthracene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















